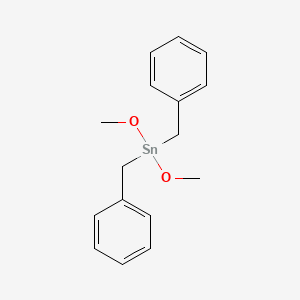
Dibenzyl(dimethoxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl(dimethoxy)stannane is an organotin compound with the molecular formula C16H20O2Sn. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This compound is particularly notable for its applications in organic synthesis and material science due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibenzyl(dimethoxy)stannane can be synthesized through various methods. One common approach involves the stannylation of aryl halides using trialkylstannyl alkoxides as terminal electrophiles. This method often employs nickel-catalyzed reactions in the presence of manganese powder . Another method involves the use of highly nucleophilic organometals or wasteful stannyl sources like distannanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale stannylation reactions under controlled conditions to ensure high yield and purity. The use of nickel catalysts and manganese powder is common in these processes to facilitate efficient stannylation .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl(dimethoxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where the benzyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce various substituted organotin compounds .
Aplicaciones Científicas De Investigación
Dibenzyl(dimethoxy)stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism by which dibenzyl(dimethoxy)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form stable complexes with organic molecules, influencing their reactivity and stability. The pathways involved often include coordination with electron-rich sites on the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzyl disulfide: Similar in structure but contains sulfur instead of tin.
Dibenzyl ether: Contains oxygen instead of tin.
Dibenzyl phosphite: Contains phosphorus instead of tin
Uniqueness
Dibenzyl(dimethoxy)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its sulfur, oxygen, or phosphorus analogs. These properties include higher reactivity in certain types of chemical reactions and the ability to form stable organotin complexes .
Propiedades
Número CAS |
22501-72-0 |
|---|---|
Fórmula molecular |
C16H20O2Sn |
Peso molecular |
363.0 g/mol |
Nombre IUPAC |
dibenzyl(dimethoxy)stannane |
InChI |
InChI=1S/2C7H7.2CH3O.Sn/c2*1-7-5-3-2-4-6-7;2*1-2;/h2*2-6H,1H2;2*1H3;/q;;2*-1;+2 |
Clave InChI |
TUKJQFVDLYJABM-UHFFFAOYSA-N |
SMILES canónico |
CO[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



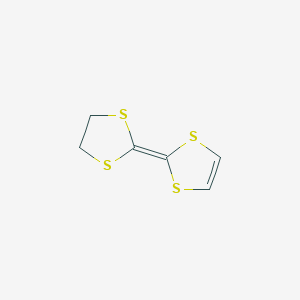

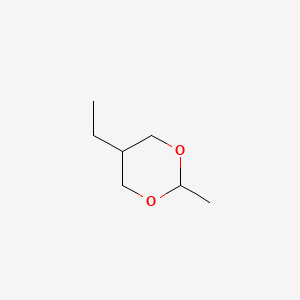
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
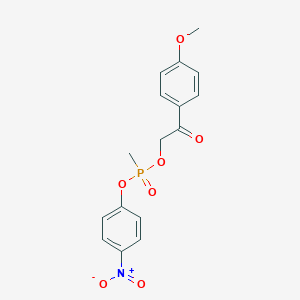


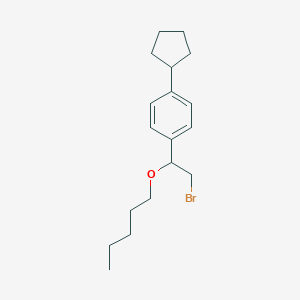
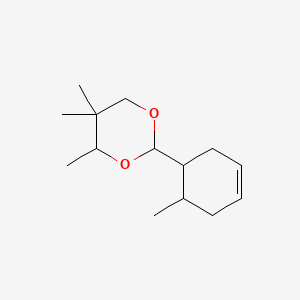
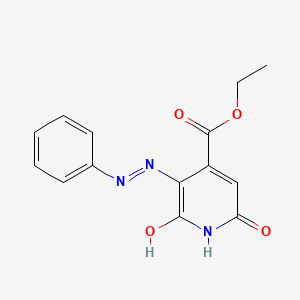
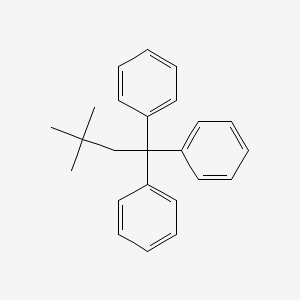

![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
